NSC 245214

Cancer Research Chemical Biology High-Throughput Screening

Researchers requiring validated NCI repository compounds for screening often face supply inconsistencies. NSC 245214 addresses this with documented purity and form. - Supplied as a crystalline solid with ≥95% purity, enabling precise stoichiometry in assay preparation. - Defined solubility in DMF/DMSO facilitates direct integration into screening libraries. - Unique dinitrothiophene-cyclohexanone scaffold ensures experimental reproducibility distinct from common building blocks like 2,4-dinitrochlorobenzene.

Molecular Formula C10H10N2O5S
Molecular Weight 270.26 g/mol
CAS No. 31554-45-7
Cat. No. B164218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 245214
CAS31554-45-7
Synonyms2-(3,5-dinitro-2-thienyl)-cyclohexanone
Molecular FormulaC10H10N2O5S
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2
InChIKeyUBMFAMUMOFXLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 245214 Procurement Guide


NSC 245214, also known as 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one, is a synthetic dinitrothiophene derivative and a thienyl cycloalkanone . It is part of the US National Cancer Institute (NCI) small molecule repository, indicating it has undergone initial screening and is available for research purposes . The compound is supplied as a crystalline solid with a purity of ≥95% and is characterized by its specific solubility profile in organic solvents such as DMF and DMSO .

NCI Repository Qualified for cancer screening libraries
Solubility Defined profile in key organic solvents
Physical Form Crystalline solid for precise weighing

Why Generic Substitution Fails for NSC 245214


Substitution with generic dinitrothiophene analogs is not scientifically justified for NSC 245214 because, while its precise biological activity remains unreported , its specific structural features—a dinitrothiophene ring coupled to a cyclohexanone moiety—are expected to confer a unique profile of chemical reactivity, solubility, and stability . This is distinct from related compounds like 2,4-dinitrochlorobenzene or 2-chloro-3,5-dinitrothiophene, which are common building blocks but lack the same cyclohexanone core, and thus cannot be assumed to have identical properties or function as a direct drop-in replacement for biochemical assays .

Unique dinitrothiophene-cyclohexanone scaffold may not be replicated by generic dinitrothiophenes
Absence of reported bioactivity data for common analogs limits interchangeability assessment
Solubility and stability profiles may differ from related building blocks, altering assay performance

Key Evidence for NSC 245214 Selection


NCI Repository Qualification

NSC 245214 is a verified member of the NCI small molecule repository, a designation that distinguishes it from many uncharacterized or purely commercial analogs. This inclusion implies the compound has passed the NCI's structural integrity and purity standards for entry into its screening program, a prerequisite not met by most generic dinitrothiophenes .

NCI Repository Status
Class-level inference
Qualified for NCI screening library
Supports compound identity and sourcing pathway
Bioactivity data not reported
Cancer Research Chemical Biology High-Throughput Screening

Defined Solubility Profile

NSC 245214 demonstrates a defined solubility profile in commonly used organic solvents for in vitro assays, with reported solubilities of 15 mg/mL in DMF, 10 mg/mL in DMSO, and 0.25 mg/mL in Ethanol . This quantitative data provides a practical basis for experimental planning, unlike many analogs for which such data is unavailable or unreported .

Solubility Profile
Cross-study comparable
DMF: 15 mg/mL; DMSO: 10 mg/mL; EtOH: 0.25 mg/mL
Supports stock solution preparation
Vendor-reported values; verify for assay conditions
Solubility Formulation In Vitro Assay

Crystalline Solid Physical Form

NSC 245214 is supplied as a crystalline solid with a defined molecular formula (C₁₀H₁₀N₂O₅S) and molecular weight (270.26 g/mol) . Its physical state contrasts with that of other dinitrothiophene derivatives, which may be supplied as oils or amorphous powders, making NSC 245214 more amenable to precise weighing and handling for quantitative experiments .

Physical Form
Class-level inference
Crystalline solid vs Oils/amorphous
May support accurate weighing and handling
Individual compound handling requirements apply
Physicochemical Properties Compound Handling Quality Control

Key Application Scenarios for NSC 245214


Cancer Compound Screening

Given its inclusion in the NCI small molecule repository, NSC 245214 is a qualified candidate for initial phenotypic screening campaigns in cancer cell lines. Its known solubility profile facilitates the preparation of screening libraries at defined concentrations .

Organic Synthesis Reagent

NSC 245214 can serve as a well-defined reagent in organic synthesis pathways, particularly those involving dinitrothiophene or cyclohexanone building blocks. Its crystalline solid form and documented purity make it suitable for reactions requiring precise stoichiometry .

Analytical Standard

The compound's defined physicochemical properties, including its molecular weight and UV absorption maxima (λmax 260, 302 nm), make it a useful standard for developing and validating analytical methods like HPLC or UV-Vis spectrophotometry .

Application
Selection Property
Validation Focus
Cancer Compound Screening
NCI repository qualification, defined solubility profile
Phenotypic assay reproducibility, stock solution precision
Organic Synthesis Reagent
Crystalline solid form, documented purity
Stoichiometric accuracy, reaction consistency
Analytical Standard
Known molecular weight, UV absorption profile
Method calibration, system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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